molecular formula C11H23ClN2O3 B1377616 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride CAS No. 1303968-14-0

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride

Cat. No.: B1377616
CAS No.: 1303968-14-0
M. Wt: 266.76 g/mol
InChI Key: BYMSEJCIOXCEEI-UHFFFAOYSA-N
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Description

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H23ClN2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Scientific Research Applications

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It is involved in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

4-Aminomethyl-1-Boc-piperidine is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .

Safety and Hazards

4-Aminomethyl-1-Boc-piperidine is classified as a skin corrosive/irritant category 1 and serious eye damage/eye irritant category 1 . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . If swallowed, rinse mouth and do not induce vomiting . If it comes in contact with skin or hair, immediately take off all contaminated clothing and rinse skin with water or shower . If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

4-Aminomethyl-1-Boc-piperidine is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines . Given its wide range of applications, it is likely to continue to be a subject of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride typically involves the protection of piperidine followed by functional group transformations. One common method includes:

    Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Functional Group Transformation: The protected piperidine is then subjected to various functional group transformations to introduce the aminomethyl and hydroxyl groups. This may involve reactions such as alkylation, reduction, and oxidation under controlled conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Comparison with Similar Compounds

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride can be compared with other similar compounds such as:

    1-Boc-4-(aminomethyl)piperidine: Similar in structure but lacks the hydroxyl group.

    4-(N-Boc-amino)piperidine: Another derivative of piperidine with different functional groups.

    4-Amino-1-Boc-piperidine: Used in the synthesis of pharmaceutical compounds, similar in structure but with different applications.

The uniqueness of this compound lies in its specific functional groups, which provide versatility in chemical reactions and applications in various fields of research.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;/h15H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMSEJCIOXCEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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